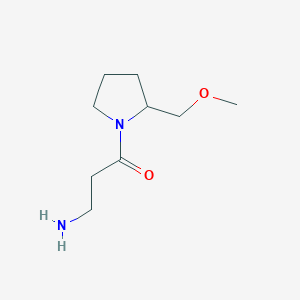

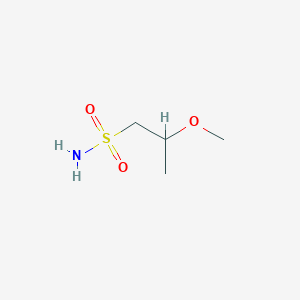

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, boiling point, and appearance. For “Ethyl 2-amino-3-methoxypropanoate hydrochloride”, the molecular weight is 183.63, and it appears as a powder . The specific physical and chemical properties of “®-Methyl 2-amino-3-methoxypropanoate hydrochloride” are not available.Aplicaciones Científicas De Investigación

Potential as Monomers in Polymer Chemistry

The research on hydroaminomethylation of oleochemicals provides insights into the utility of certain amines, possibly including (R)-methyl 2-amino-3-methoxypropanoate hydrochloride, in generating a wide range of bio-based HAM-products. These products have promising applications as monomers in polymer chemistry, highlighting a pathway to valuable functionalized bio-based compounds with industrial potential (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Role in Antimetastatic Compounds

Another aspect of the scientific research applications of similar compounds is their role in the development of antimetastatic compounds. Certain functional groups known for their antimigration and antiproliferation activities are essential in designing anticancer drugs. The presence of methoxy groups, such as in this compound, could be relevant for their potential antimetastatic effects. This review suggests the importance of functional group positioning in enhancing anticancer activities, offering a foundation for the development of more effective anticancer drugs with higher efficacy (Liew, Malagobadan, Arshad, & Nagoor, 2020).

Involvement in Chromogenic Reactions

The ninhydrin reaction, known for its application in the analysis of amino acids, peptides, and proteins, underscores the broad relevance of compounds like this compound in agricultural and biomedical sciences. This reaction forms a distinctive purple dye, Ruhemann's purple, upon reacting with primary amino groups. Given the reaction's utility across various scientific disciplines, compounds that participate in this reaction are of significant interest for analytical and diagnostic purposes (Friedman, 2004).

Safety and Hazards

The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. For “Ethyl 2-amino-3-methoxypropanoate hydrochloride”, the hazard statements are H315, H319, and H335, and there are several precautionary statements including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The specific safety and hazards of “®-Methyl 2-amino-3-methoxypropanoate hydrochloride” are not available.

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-methoxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOQFRDEFFKRDC-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)